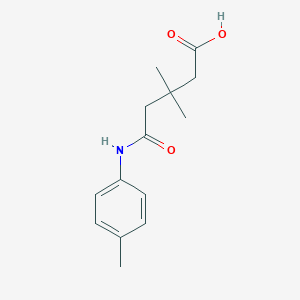

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid, also known as DOTA, is a chelating agent that is widely used in scientific research applications. DOTA is a cyclic molecule that contains four carboxylic acid groups and a nitrogen atom, making it an ideal candidate for binding to metal ions. In recent years, DOTA has become increasingly popular in the field of medical imaging, as it can be used to create contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET) scans.

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents is complex and not fully understood. However, it is believed that 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid binds to metal ions, such as gadolinium or copper, forming stable complexes that can be detected by MRI or PET scanners. The metal ion-3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid complex enhances the signal intensity of the surrounding tissue, allowing doctors to visualize the tissue in greater detail.

Biochemical and Physiological Effects:

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a relatively non-toxic molecule that is well tolerated by the body. However, it is important to note that 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents can have side effects, particularly in patients with kidney disease. In these patients, the contrast agent can accumulate in the body and cause kidney damage.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in lab experiments are numerous. 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a highly stable molecule that can bind to a wide range of metal ions, making it a versatile chelating agent. Additionally, 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is relatively non-toxic and well tolerated by the body, making it an ideal candidate for use in medical imaging applications. However, there are also limitations to using 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in lab experiments. The synthesis of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a complex and time-consuming process, and the molecule can be expensive to produce in large quantities.

Orientations Futures

There are many potential future directions for research involving 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid. One area of interest is the development of new 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents for use in medical imaging. Researchers are also exploring the use of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in targeted drug delivery, as the molecule can be used to bind drugs to metal ions and deliver them to specific regions of the body. Additionally, there is ongoing research into the use of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in the treatment of cancer, as the molecule can be used to deliver radioactive isotopes directly to cancer cells.

Méthodes De Synthèse

The synthesis of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a complex process that involves several steps. The most common method for synthesizing 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is the Strecker synthesis, which involves the reaction of glycine, formaldehyde, and potassium cyanide to form an amino acid intermediate. This intermediate is then reacted with diethyl malonate to form a diester, which is subsequently hydrolyzed to form 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid.

Applications De Recherche Scientifique

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is widely used in scientific research applications, particularly in the field of medical imaging. 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid can be used to create contrast agents for MRI and PET scans, which allow doctors to visualize the inside of the body in greater detail. 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents are particularly useful for imaging the brain, as they can cross the blood-brain barrier and target specific regions of the brain.

Propriétés

Formule moléculaire |

C14H19NO3 |

|---|---|

Poids moléculaire |

249.3 g/mol |

Nom IUPAC |

3,3-dimethyl-5-(4-methylanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C14H19NO3/c1-10-4-6-11(7-5-10)15-12(16)8-14(2,3)9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) |

Clé InChI |

WNWHAIKCIHDFRT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C)(C)CC(=O)O |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)CC(C)(C)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)

![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)

![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)

![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)

![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)